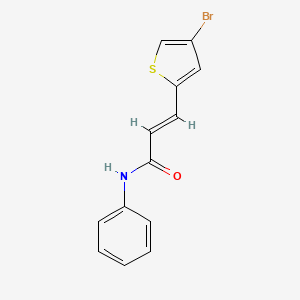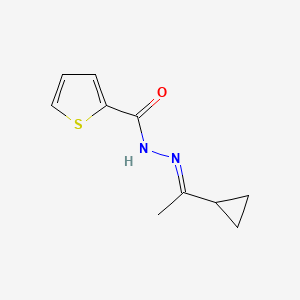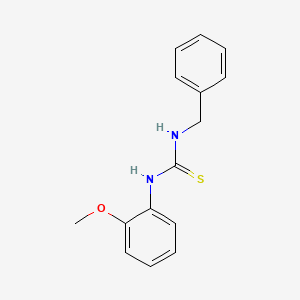![molecular formula C17H18BrN3O2 B5764514 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as BPIP, is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. BPIP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and signaling pathways. This compound has been shown to bind to the serotonin transporter and the norepinephrine transporter, which increases the levels of these neurotransmitters in the brain. This compound also inhibits the activity of the enzyme monoamine oxidase, which is involved in the degradation of neurotransmitters. In addition, this compound has been shown to modulate the activity of various ion channels and receptors, such as the GABA-A receptor and the TRPV1 channel.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the dose and the route of administration. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have antidepressant effects. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which can have anti-inflammatory effects. Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can have antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, such as its high purity and stability, which makes it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One direction is to further elucidate its mechanism of action, particularly its effects on neurotransmitter systems and signaling pathways. Another direction is to study its potential therapeutic applications in various disease models, such as depression, anxiety, and cancer. Furthermore, future research could focus on developing novel derivatives of this compound with improved pharmacological properties, such as higher solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(3-bromophenoxy)acetyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of this compound is typically in the range of 50-70%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various disease models. For example, this compound has been shown to have anti-inflammatory effects in a mouse model of colitis, where it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been studied for its potential as an antidepressant, where it increases the levels of serotonin and norepinephrine in the brain. Furthermore, this compound has been shown to have antitumor activity in various cancer cell lines, where it induces apoptosis and inhibits cell proliferation.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-4-3-5-15(12-14)23-13-17(22)21-10-8-20(9-11-21)16-6-1-2-7-19-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZWIHWUXVBLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)

![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)